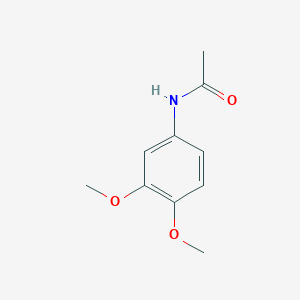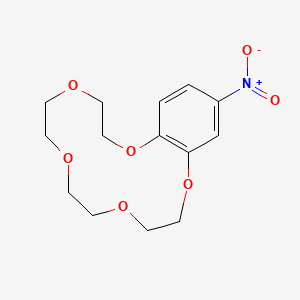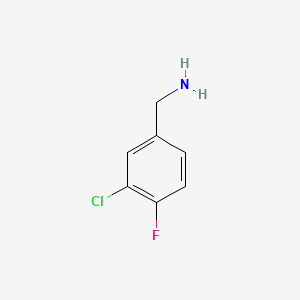
N-(3,4-Dimethoxyphenyl)acetamide
Vue d'ensemble
Description
N-(3,4-Dimethoxyphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. The specific structure of N-(3,4-Dimethoxyphenyl)acetamide includes methoxy groups at the 3 and 4 positions of the phenyl ring, which may influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the acetylation of an amine. For example, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives can be achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation with chloro(chloromethyl)dimethylsilane to yield various silylated derivatives . Similarly, the synthesis of N-((Diphenylamino)methyl)acetamide was performed using the Mannich reaction . These methods suggest that the synthesis of N-(3,4-Dimethoxyphenyl)acetamide could also be achieved through acetylation of the corresponding amine, possibly using acetic anhydride or acetyl chloride as the acetylating agent.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of an amide group, which can participate in hydrogen bonding. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide shows intermolecular N-H···O hydrogen bonds . Similarly, the title compound 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide exhibits an intermolecular N-H···O hydrogen bond linking molecules into infinite chains . These findings suggest that N-(3,4-Dimethoxyphenyl)acetamide may also form hydrogen bonds due to the presence of the amide group.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including those involving their amide group. For example, the anticonvulsant activity of certain acetamide derivatives is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . The reactivity of the amide group in N-(3,4-Dimethoxyphenyl)acetamide could potentially be exploited in similar biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of chloro and methyl groups can affect the conformation of the N-H bond in the molecule, as seen in 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide . The methoxy groups in N-(3,4-Dimethoxyphenyl)acetamide are likely to impact its solubility, melting point, and other physical properties. Additionally, the optical properties of acetamide derivatives can vary with the polarity of the solvent, as demonstrated by the solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide .
Applications De Recherche Scientifique
Synthesis of Complex Compounds
N-(3,4-Dimethoxyphenyl)acetamide is used in the synthesis of various complex compounds. For instance, it plays a role in the cyclization process to produce compounds like 8,9-bis(methyloxy)-2,3,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-5(1H)-one, which can be further reduced to form other substances like (±)-crispine A (King, 2007).
Chemical Reactions and Derivatives
In chemical reactions involving N-(3,4-Dimethoxyphenyl)acetamide, different derivatives and products can be generated. For example, its interaction with boron tribromide can lead to the formation of catechols and 1-(haloalkyl)dihydroisoquinolines, providing a new pathway for producing such compounds under less drastic conditions compared to traditional methods (Niederstein & Peter, 1989).
Cyclization Processes
The compound is also involved in oxidative radical cyclization processes. For instance, its treatment with Mn(OAc)3 and Cu(OAc)2 can lead to the formation of tetrahydroindol-2-one and erythrinane derivatives, which are significant in the synthesis of natural alkaloids (Chikaoka et al., 2003).
Crystal Structure Analysis
N-(3,4-Dimethoxyphenyl)acetamide is also significant in crystallography. The study of its crystal structure helps in understanding the conformational aspects of similar compounds, which is crucial for designing drugs and understanding their interactions at the molecular level (Park et al., 1995).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, and P402 + P404, advising against breathing dust, eating, drinking or smoking when using this product, wearing protective gloves, and storing in a dry place .
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-8-4-5-9(13-2)10(6-8)14-3/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPYVOWPTBVRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288223 | |
| Record name | N-(3,4-Dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)acetamide | |
CAS RN |
881-70-9 | |
| Record name | 881-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3,4-Dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DIMETHOXYACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do N-(3,4-Dimethoxyphenyl)acetamide derivatives interact with NPP1 and what are the downstream effects?
A1: The research primarily focuses on the N-(3,4-Dimethoxyphenyl)acetamide scaffold as a starting point for developing NPP1 inhibitors. While the exact binding mode and downstream effects aren't detailed for the specific compound N-(3,4-Dimethoxyphenyl)acetamide, the research demonstrates that derivatives incorporating this scaffold, specifically 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide (5a), act as potent inhibitors of NPP1. [] This inhibition arises from competitive binding against both the natural substrate ATP and the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP). [] By inhibiting NPP1, these compounds can modulate extracellular nucleotide levels, which play a crucial role in various physiological and pathological processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)









